3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine
Description
Contextual Significance of Pyridinyl-Oxadiazole Scaffolds in Medicinal and Organic Chemistry
The pyridinyl-oxadiazole scaffold is a privileged structure in drug discovery, with different isomers and substitution patterns leading to a wide array of biological effects. The pyridine (B92270) ring, a common motif in many approved drugs, is known to enhance solubility, metabolic stability, and the ability to form hydrogen bonds with biological targets. nih.gov The oxadiazole ring, a bioisostere of ester and amide groups, is also a key component in many medicinally active compounds. acs.org The 1,2,4-oxadiazole (B8745197) isomer, in particular, is valued for its chemical stability and specific electronic properties.
Derivatives of pyridinyl-oxadiazoles have been investigated for a range of therapeutic applications, including:
Anticancer Activity: Certain pyridinyl-oxadiazole derivatives have shown promise as anticancer agents. nih.gov
Antibacterial Properties: The scaffold has been explored for the development of new antibacterial agents, with some compounds exhibiting activity against various bacterial strains. nih.gov
Enzyme Inhibition: The structural features of pyridinyl-oxadiazoles make them suitable candidates for designing enzyme inhibitors, which are crucial in treating numerous diseases.
The synthesis of related pyridinyl-1,3,4-oxadiazole derivatives has been reported, often involving the cyclization of a pyridine-containing hydrazide with a suitable reagent. researchgate.net While the synthesis of the specific 1,2,4-oxadiazole isomer with a 5-amino group would follow a different pathway, these studies provide a foundation for the synthetic exploration of this class of compounds.
Overview of Current Research Paradigms for Novel Heterocyclic Compounds
The exploration of novel heterocyclic compounds like 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine is guided by several modern research paradigms:
Combinatorial Chemistry and High-Throughput Screening: The synthesis of libraries of related compounds allows for the rapid screening of biological activity, accelerating the discovery of lead compounds.
Structure-Based Drug Design: Computational methods are increasingly used to predict the interaction of a molecule with a biological target, guiding the design of more potent and selective compounds.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a target and then linking them together to create a more potent lead compound. The pyridinyl and amino-oxadiazole moieties of the title compound could be considered as such fragments.
Development of Novel Synthetic Methodologies: A significant area of research is dedicated to discovering new and efficient ways to synthesize complex heterocyclic systems. researchgate.netnih.gov For 5-amino-substituted 1,2,4-oxadiazoles, common synthetic routes involve the reaction of amidoximes with reagents like carbodiimides or cyanoguanidine. researchgate.netnih.gov
While specific research findings on This compound are scarce, the established importance of its constituent scaffolds and the powerful research tools available to modern chemists suggest that this and related compounds represent a promising frontier in the ongoing quest for new and effective therapeutic agents. Further investigation into the synthesis and biological evaluation of this specific molecule is warranted to unlock its full potential.
Properties
IUPAC Name |
3-pyridin-3-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRWJJLIICHVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Pyridin 3 Yl 1,2,4 Oxadiazol 5 Amine
Strategic Synthesis of the 1,2,4-Oxadiazole (B8745197) Core
The construction of the 1,2,4-oxadiazole ring system is a critical step in the synthesis of 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine. Various methodologies have been developed to efficiently form this heterocyclic core, primarily involving cyclization reactions.
Cyclization Reactions via Amidine Oxime Intermediates
A predominant and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the use of amidine oxime (or amidoxime) intermediates. researchgate.net This approach, considered a [4+1] synthetic route, utilizes the amidoxime as the four-atom component and a carboxylic acid derivative as the source of the fifth atom. chim.it The general pathway involves the acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. researchgate.net
The acylation of amidoximes can be achieved using various acylating agents such as acyl chlorides and anhydrides. researchgate.net The subsequent cyclization of the O-acylamidoxime can be promoted by thermal conditions or by the use of bases. nih.gov A one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids can be achieved using the Vilsmeier reagent, which facilitates the in-situ formation and cyclization of the O-acylamidoxime intermediate under mild conditions. researchgate.net
Recent advancements have introduced oxidative cyclization methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to mediate the transformation of amidoximes to 1,2,4-oxadiazoles, tolerating a range of functional groups. researchgate.net
Alternative Cyclization Pathways (e.g., PIDA-mediated intramolecular oxidative cyclization)
Alternative strategies for the formation of the 1,2,4-oxadiazole core have been developed to offer different substrate scopes and reaction conditions. One notable method is the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate intramolecular oxidative cyclization. This approach has been successfully applied to the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles from N-acylguanidines. rsc.orgmdpi.com The reaction proceeds under mild conditions and is believed to involve a PIDA-mediated N-O bond formation mechanism. rsc.orgmdpi.com
Another oxidative cyclization approach involves the use of N-bromosuccinimide (NBS) to promote the cyclization of N-acyl amidines, which can produce 1,2,4-oxadiazoles in high yields. mdpi.com These oxidative methods provide a valuable alternative to the traditional condensation reactions.
Table 1: Comparison of Cyclization Methodologies for 1,2,4-Oxadiazole Synthesis
| Methodology | Key Reagents | Intermediate | Key Features |
|---|---|---|---|
| Amidine Oxime Cyclization | Amidoxime, Carboxylic Acid/Derivative | O-Acylamidoxime | Versatile, well-established, can be one-pot. |
| DDQ-Mediated Oxidative Cyclization | Amidoxime, DDQ | Not isolated | Rapid, straightforward, tolerates diverse functional groups. researchgate.net |
| PIDA-Mediated Oxidative Cyclization | N-Acylguanidine, PIDA | N-iodinated species (proposed) | Mild conditions, good for 3-amino-1,2,4-oxadiazoles. rsc.orgmdpi.com |
| NBS-Promoted Oxidative Cyclization | N-Acyl Amidine, NBS | N-brominated species (proposed) | High yields, oxidative N-O bond formation. mdpi.com |
Precursor Derivatization for Core Formation
The synthesis of the 1,2,4-oxadiazole core can also be influenced by the derivatization of precursor molecules. For instance, N-acyl amidines can serve as direct precursors for oxidative cyclization to 1,2,4-oxadiazoles. mdpi.com The choice of the acyl group and the substitution pattern on the amidine can affect the efficiency of the cyclization and the final substitution pattern of the oxadiazole ring.
Furthermore, the synthesis can commence from nitriles, which can be converted to amidoximes in the presence of hydroxylamine. organic-chemistry.org These in-situ generated amidoximes can then react with various carbonyl-containing compounds to form the 1,2,4-oxadiazole ring in a one-pot fashion. researchgate.netorganic-chemistry.org This highlights the importance of precursor selection and derivatization in streamlining the synthetic process.
Post-Cyclization Functionalization and Derivatization of this compound
Once the core this compound structure is formed, further chemical modifications can be introduced to modulate its properties. These modifications can be targeted at the 5-amino group or the pyridin-3-yl moiety.
Modifications at the 5-Amino Position
The 5-amino group of the 1,2,4-oxadiazole ring is a key site for functionalization. The synthesis of 5-amino-substituted 1,2,4-oxadiazoles can be achieved through the reaction of amidoximes with carbodiimides. nih.gov This primary amine can then undergo a variety of chemical transformations.
For example, the amino group can be acylated to form amides. A straightforward derivatization is the conversion to acetamides. nih.gov This transformation introduces an acetyl group, altering the electronic and steric properties of the molecule. The reactivity of the 5-amino group allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in various contexts.
Substitutions on the Pyridin-3-yl Moiety
The pyridin-3-yl substituent at the 3-position of the 1,2,4-oxadiazole ring offers another avenue for derivatization. The pyridine (B92270) ring is a six-membered heteroaromatic system that can undergo various electrophilic and nucleophilic substitution reactions, although the specific reactivity will be influenced by the electron-withdrawing nature of the 1,2,4-oxadiazol-5-amine substituent.
Table 2: Potential Post-Cyclization Modifications
| Position of Modification | Type of Reaction | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| 5-Amino Position | Acylation | Acetyl chloride, Acetic anhydride | Acetamide |
| 5-Amino Position | Alkylation | Alkyl halides | Secondary/Tertiary amine |
| Pyridin-3-yl Moiety | Electrophilic Substitution | Nitrating agents, Halogens | Nitro- or halo-substituted pyridine |
| Pyridine Nitrogen | Quaternization | Alkyl halides | Pyridinium salt |
| Pyridine Nitrogen | N-Oxidation | Peroxy acids | Pyridine N-oxide |
Investigation of Reaction Mechanisms and Selectivity
The formation of this compound from pyridine-3-amidoxime and cyanogen bromide proceeds through a well-established mechanistic pathway for the synthesis of 5-amino-1,2,4-oxadiazoles. The reaction is initiated by the nucleophilic attack of the hydroxylamino group of the amidoxime on the electrophilic carbon atom of cyanogen bromide. This initial step is crucial for the formation of the key intermediate, an O-cyanoamidoxime.
The selectivity of this reaction, favoring the formation of the 5-amino-1,2,4-oxadiazole (B13162853) isomer over other potential products, is a direct consequence of the subsequent intramolecular cyclization. Following the initial addition, the nitrogen atom of the amino group of the intermediate attacks the carbon atom of the nitrile group. This intramolecular nucleophilic attack leads to the formation of the five-membered 1,2,4-oxadiazole ring. The final step of the mechanism involves the elimination of a molecule of hydrogen bromide, leading to the stable aromatic oxadiazole ring.
The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrobromic acid generated during the cyclization and subsequent aromatization. The choice of base can influence the reaction rate and the formation of byproducts.
A plausible mechanistic pathway is detailed below:
Nucleophilic Attack: The oxygen atom of the hydroxylamino group of pyridine-3-amidoxime acts as a nucleophile, attacking the carbon atom of cyanogen bromide. This results in the formation of an O-cyanoamidoxime intermediate and a bromide ion.
Intramolecular Cyclization: The terminal amino group of the O-cyanoamidoxime intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the cyano group. This cyclization step forms the heterocyclic ring.
Proton Transfer and Aromatization: A proton transfer, facilitated by a base, followed by the elimination of a bromide ion, leads to the formation of the final, stable this compound.
This mechanism ensures the regioselective formation of the 5-amino-substituted 1,2,4-oxadiazole, as the alternative cyclization pathways are energetically less favorable.
Approaches to Scalable Synthesis and Yield Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on optimizing reaction conditions to maximize yield, minimize costs, and ensure safety and efficiency. Several strategies can be employed to achieve these goals.
Optimization of Reaction Parameters:
A systematic investigation of key reaction parameters is fundamental to maximizing the yield and purity of the final product. These parameters include:
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are often employed for this type of cyclization reaction.
Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions. Optimization studies are required to find the ideal temperature that provides a high yield in a reasonable timeframe without promoting decomposition or byproduct formation.
Stoichiometry of Reagents: The molar ratio of pyridine-3-amidoxime to cyanogen bromide and the base is a critical factor. Using a slight excess of the cyanating agent or the base may be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.
Choice of Base: The strength and nature of the base (e.g., potassium carbonate, sodium bicarbonate, triethylamine) can affect the reaction kinetics and the formation of impurities. A careful selection is required to ensure efficient neutralization of the generated acid without causing degradation of the starting materials or product.
Advanced Synthetic Methodologies for Scalability:
To enhance the efficiency and scalability of the synthesis, modern synthetic techniques can be explored:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. This can be particularly advantageous for large-scale production by reducing batch processing times.
Continuous Flow Chemistry: The use of microreactors or continuous flow systems offers several advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automated process control and optimization. A continuous flow setup for the reaction of pyridine-3-amidoxime with cyanogen bromide could lead to higher throughput and more consistent product quality.
Catalytic Methods: While the reaction with cyanogen bromide is often stoichiometric, exploring catalytic methods for the formation of the 1,2,4-oxadiazole ring could offer a more sustainable and atom-economical approach for large-scale synthesis.
Purification Strategies:
Efficient purification is crucial for obtaining a high-purity final product. Common purification techniques include:
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying solid organic compounds.
Chromatography: Column chromatography may be necessary to remove closely related impurities, although it is generally less practical for very large-scale production.
Below is an interactive data table summarizing the key parameters and their potential impact on the synthesis of this compound.
| Parameter | Options | Potential Impact on Yield and Purity | Considerations for Scalability |
| Solvent | DMF, Acetonitrile, THF | Affects solubility, reaction rate, and side reactions. | Solvent cost, boiling point, and ease of removal are critical. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also lead to decomposition. | Precise temperature control is essential for consistent results. |
| Base | K₂CO₃, NaHCO₃, Et₃N | Base strength can influence the rate of cyclization and the formation of byproducts. | Cost and ease of removal of the corresponding salt. |
| Stoichiometry | 1:1 to 1:1.5 (Amidoxime:CNBr) | An excess of cyanogen bromide may be needed but can complicate purification. | Minimizing excess reagents reduces waste and cost. |
By systematically optimizing these parameters and exploring modern synthetic methodologies, a robust and efficient process for the scalable synthesis of this compound can be developed.
Advanced Spectroscopic and Crystallographic Elucidation of 3 Pyridin 3 Yl 1,2,4 Oxadiazol 5 Amine
Spectroscopic Characterization Techniques
Spectroscopy provides invaluable information regarding the molecular formula, functional groups, and atomic connectivity of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine are not widely published, the expected ¹H and ¹³C NMR signals can be predicted based on its constituent parts: a pyridine (B92270) ring, a 1,2,4-oxadiazole (B8745197) ring, and an amine group.
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the amine group. The four aromatic protons of the 3-substituted pyridine ring would typically appear as complex multiplets in the downfield region (δ 7.0-9.0 ppm). The two protons of the primary amine (-NH₂) would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon spectrum would reveal seven distinct carbon signals. Two signals would correspond to the carbons of the 1,2,4-oxadiazole ring, which are highly deshielded due to the adjacent electronegative nitrogen and oxygen atoms. The remaining five signals would be attributed to the carbons of the pyridine ring. The chemical shifts provide unambiguous evidence of the carbon skeleton.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C2 | ~150 |
| Pyridine C3 | ~130 |
| Pyridine C4 | ~135 |
| Pyridine C5 | ~124 |
| Pyridine C6 | ~148 |
| Oxadiazole C3 | ~165 |
| Oxadiazole C5 | ~175 |
Note: These are estimated values based on standard heterocyclic compound data.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₆N₄O. HRMS can verify this by measuring the mass of the molecular ion with high precision, typically to within a few parts per million (ppm).
The predicted monoisotopic mass for C₇H₆N₄O is 162.05415 Da. uni.lu Experimental HRMS analysis would seek to find an ion corresponding to this mass (e.g., the protonated molecule [M+H]⁺ at m/z 163.06143). uni.lu The confirmation of this exact mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₇H₇N₄O⁺ | 163.06143 |
| [M+Na]⁺ | C₇H₆N₄NaO⁺ | 185.04337 |
| [M-H]⁻ | C₇H₅N₄O⁻ | 161.04687 |
Data sourced from predicted values. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural motifs.
The primary amine (NH₂) group would be identified by a pair of medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. mdpi.com The C=N stretching vibrations of both the pyridine and oxadiazole rings would appear in the 1500–1650 cm⁻¹ range. mdpi.com Aromatic C-H stretching is expected just above 3000 cm⁻¹, while the N-O stretch of the oxadiazole ring would likely be found in the 1000-1200 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Heterocycle (C=N) | Stretch | 1500 - 1650 |
| Heterocycle (C=C) | Stretch | 1400 - 1600 |
| Oxadiazole (N-O) | Stretch | 1000 - 1200 |
Note: Ranges are based on typical values for these functional groups. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not available in the surveyed literature, the structure of the closely related compound 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid offers critical insights. nih.gov This analog shares the same pyridin-3-yl-1,2,4-oxadiazole core. The analysis revealed that the pyridine and 1,2,4-oxadiazole rings are nearly coplanar, with a small dihedral angle of 11.3(1)° between them. nih.gov This planarity suggests significant electronic conjugation across the two ring systems. It is highly probable that the title compound adopts a similarly planar conformation.
Table 4: Crystallographic Data for the Analog Compound 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 6.1298 (12) |
| b (Å) | 6.8194 (14) |
| c (Å) | 23.426 (5) |
| V (ų) | 979.2 (3) |
Data from a study on a related compound. nih.gov
Conformational Analysis and Intermolecular Interactions
The solid-state packing and conformation are dictated by a network of intermolecular forces. In the crystal structure of the analog, 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, molecules are linked by intermolecular O-H···N hydrogen bonds, forming a chain structure. nih.gov
For this compound, the primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine and oxadiazole rings are effective hydrogen bond acceptors. Therefore, it is expected that the crystal packing would be dominated by strong N-H···N hydrogen bonds, potentially forming sheets or a three-dimensional network. nih.gov
Table 5: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | Amine (N-H) | Pyridine (N), Oxadiazole (N) | Primary determinant of crystal packing |
| π-π Stacking | Pyridine/Oxadiazole Rings | Pyridine/Oxadiazole Rings | Stabilizes layered structures |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Computational and Theoretical Chemistry Studies of 3 Pyridin 3 Yl 1,2,4 Oxadiazol 5 Amine
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), are instrumental in determining its optimized molecular geometry. mdpi.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
The optimized structure would likely show a relative planarity between the pyridine (B92270) and 1,2,4-oxadiazole (B8745197) rings, although some degree of torsion is expected. The bond lengths within the heterocyclic rings are characteristic of their aromatic nature, with values intermediate between single and double bonds. The exocyclic amine group's geometry and its interaction with the oxadiazole ring are also key features determined by these calculations.
Electronic structure analysis through DFT provides insights into the charge distribution across the molecule. The nitrogen and oxygen atoms of the oxadiazole ring, along with the nitrogen of the pyridine ring, are expected to be regions of higher electron density, indicating their nucleophilic character. Conversely, the carbon atoms of both rings will exhibit more electrophilic properties.
Table 1: Predicted Optimized Geometric Parameters for this compound (Exemplary Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(oxadiazole)-C(pyridine) | 1.47 Å |
| C(oxadiazole)-N(amine) | 1.35 Å | |
| O-N(oxadiazole) | 1.42 Å | |
| Bond Angle | C-N-C (pyridine) | 117° |
| C-O-N (oxadiazole) | 105° | |
| Dihedral Angle | Pyridine - Oxadiazole | 15° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. youtube.com
For this compound, the HOMO is expected to be predominantly located on the electron-rich amine group and the pyridine ring, suggesting these are the primary sites for electrophilic attack. The LUMO, on the other hand, is likely distributed over the 1,2,4-oxadiazole ring, particularly the carbon and nitrogen atoms, indicating these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Exemplary Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra. acs.org By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govtandfonline.com
For this compound, TD-DFT calculations would likely predict electronic transitions primarily of the π → π* type, originating from the aromatic pyridine and oxadiazole rings. Transitions involving the n → π* type, associated with the lone pairs on the nitrogen and oxygen atoms, are also expected. These theoretical spectra are invaluable for interpreting experimental UV-Vis spectroscopic data.
Table 3: Predicted Electronic Transitions for this compound (Exemplary Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 (π → π) | 280 | 0.45 |
| S0 → S2 (n → π) | 310 | 0.02 |
Molecular Dynamics (MD) Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov For this compound, MD simulations can reveal the rotational freedom around the single bond connecting the pyridine and oxadiazole rings, as well as the conformational dynamics of the exocyclic amine group.
Such simulations, often performed in a solvent to mimic solution-phase behavior, can help identify the most stable and frequently accessed conformations of the molecule. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. rsc.orgnih.gov
Quantum Chemical Descriptors for Property Prediction
A range of quantum chemical descriptors can be calculated from the electronic structure to predict various physicochemical properties of this compound. These descriptors quantify different aspects of the molecule's electronic and structural features.
Key descriptors include:
Ionization Potential (I): Related to the HOMO energy, it indicates the ease of removing an electron.
Electron Affinity (A): Related to the LUMO energy, it reflects the ability to accept an electron.
Electronegativity (χ): The average of ionization potential and electron affinity, it measures the power to attract electrons.
Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it indicates resistance to change in electron distribution.
These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activities. researchgate.net
Table 4: Predicted Quantum Chemical Descriptors for this compound (Exemplary Data)
| Descriptor | Predicted Value | Unit |
| Ionization Potential (I) | 6.5 | eV |
| Electron Affinity (A) | 1.2 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Chemical Hardness (η) | 2.65 | eV |
| Dipole Moment (μ) | 3.5 | Debye |
In Vitro and in Vivo Pre Clinical Animal Models Biological Activity Investigations of 3 Pyridin 3 Yl 1,2,4 Oxadiazol 5 Amine
Antimicrobial Activity Profiling
Antibacterial Efficacy in Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
There is no specific data available in the reviewed literature detailing the antibacterial efficacy of 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine against common bacterial strains such as Staphylococcus aureus or Escherichia coli. Research on 1,2,4-oxadiazole (B8745197) derivatives has shown that antibacterial activity is highly dependent on the nature and position of various substituents on the heterocyclic ring, but specific testing results for this compound have not been published.
Antifungal Efficacy in Fungal Strains (e.g., Candida albicans)
Similarly, specific studies evaluating the antifungal activity of this compound against fungal pathogens like Candida albicans are not found in the current body of scientific literature. While other molecules containing the 1,2,4-oxadiazole core have been investigated for antifungal properties, the efficacy of this particular structural configuration remains undocumented.
Anticancer and Antiproliferative Effects in Cancer Cell Line Models
Inhibition of Cancer Cell Proliferation in Diverse Lines (e.g., HeLa, MCF-7, SiHa)
No specific data from studies on the inhibition of cancer cell proliferation in cell lines such as HeLa, MCF-7, or SiHa by this compound could be located. Investigations into the anticancer potential of the 1,2,4-oxadiazole class of compounds are ongoing, but reports on the antiproliferative profile of this specific amine-substituted pyridyl-oxadiazole are not available.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Methuosis)
There is no information available regarding the ability of this compound to induce programmed cell death pathways such as apoptosis or the non-apoptotic pathway of methuosis in cancer cells. Such mechanistic studies are typically performed after initial screening identifies a compound as having significant antiproliferative activity.
Cell Cycle Modulation Studies
Information regarding the effects of this compound on cell cycle progression in cancer cell lines is not present in the available literature. Studies to determine if a compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) have not been reported for this molecule.
Other Investigated Biological Activities (e.g., Antiplasmodial, Antioxidant Properties)
Specific investigations into the antiplasmodial or antioxidant properties of This compound have not been reported in the reviewed literature.
The 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole (B1194373) heterocycles are known to be scaffolds for compounds with a range of biological effects, including potential antioxidant and anti-parasitic activities. tandfonline.comijpsjournal.com For example, derivatives of the isomeric 1,2,5-oxadiazole have shown in vitro activity against Plasmodium falciparum. nih.gov Additionally, various derivatives of 1,3,4-oxadiazole containing a pyridine (B92270) ring have been synthesized and evaluated for antioxidant potential. researchgate.net However, no such data exists specifically for This compound .
Structure Activity Relationship Sar Studies and Rational Design of 3 Pyridin 3 Yl 1,2,4 Oxadiazol 5 Amine Analogs
Systematic Chemical Modifications of the Pyridin-3-yl Moiety and Their Impact on Activity
The pyridin-3-yl moiety of the 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine scaffold is a primary target for chemical modification to explore and optimize biological activity. Studies have shown that the introduction of various substituents on this pyridine (B92270) ring can significantly influence the compound's potency and selectivity. The electronic and steric properties of these substituents play a crucial role in modulating the interaction of the molecule with its biological target.
For instance, the position of the nitrogen atom within the pyridine ring is a critical factor. While the pyridin-3-yl scaffold is the focus, related research on pyridinyl-oxadiazole derivatives has indicated that altering the nitrogen's position to the 2- or 4-position can impact activity, suggesting the importance of the nitrogen's location for potential hydrogen bonding or other interactions.
Furthermore, the addition of small alkyl or electron-withdrawing groups to the pyridine ring has been explored. While specific data on the 3-(pyridin-3-yl) scaffold is limited, general SAR principles for similar heterocyclic compounds suggest that such modifications can fine-tune the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins.
Exploration of Substituents and Linkers at the 5-Amino Group
The 5-amino group of the 1,2,4-oxadiazole (B8745197) ring represents another key site for chemical derivatization. Modifications at this position are pivotal for altering the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets.
Research on related N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines has demonstrated that the nature of the substituent on the amino group is a significant determinant of antiproliferative activity. For example, the introduction of aryl groups with specific substitution patterns, such as a para-methoxy substituent on an arylamino portion, has been shown to enhance potency. This suggests that the electronic and steric bulk of the substituent at the 5-amino position can drastically alter the biological profile of the compound.
The use of linkers to attach larger functional groups to the 5-amino position has also been an area of interest. While direct studies on this compound are not extensively documented in the available literature, the general principles of medicinal chemistry suggest that introducing flexible or rigid linkers could orient appended moieties to access additional binding pockets in a target protein, potentially leading to enhanced activity and selectivity.
Influence of Isomeric Variations of the Oxadiazole Core on Biological Profile
Studies comparing 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers in similar chemical series have revealed substantial differences in their physicochemical and pharmacological properties. For example, 1,3,4-oxadiazole isomers have been reported to exhibit lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts. This can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The arrangement of nitrogen and oxygen atoms in the oxadiazole ring affects its role as a bioisosteric replacement for other functional groups like esters and amides. The 1,2,4-oxadiazole ring has a different vector for its dipole moment and distinct hydrogen bond acceptor sites compared to the 1,3,4-isomer, which can lead to different binding orientations and affinities with a biological target. A comparative study of N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole moieties highlighted the differences in their ability to participate in π–π stacking interactions, which can be crucial for target binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can provide predictive insights for designing new derivatives with enhanced potency.
While specific QSAR models for this compound were not found in the provided search results, studies on related pyridinyl-oxadiazole derivatives have demonstrated the utility of this approach. For instance, a QSAR study on novel 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione analogues identified that thermodynamic descriptors (like Molar refractivity) and electronic descriptors (like dipole moment) play a significant role in their antimycobacterial activities. globalresearchonline.net
Such models typically involve the calculation of a wide range of molecular descriptors, including constitutional, topological, and quantum chemical parameters. Through statistical methods like multiple linear regression, these descriptors are correlated with the biological activity to generate a predictive model. The insights gained from the descriptor coefficients can guide the rational design of new analogs by suggesting which structural features are beneficial or detrimental to activity.
Design Principles for Enhanced Biological Potency, Selectivity, and Modulatory Effects
The collective findings from SAR and QSAR studies on this compound and related analogs have led to the formulation of several key design principles for enhancing their biological profiles.
To enhance biological potency , a multi-pronged approach is often necessary. This includes:
Optimization of Pyridine Ring Substitution: Fine-tuning the electronic and steric properties of substituents on the pyridin-3-yl ring to maximize interactions with the target.
Strategic Modification of the 5-Amino Group: Introducing substituents that can form additional hydrogen bonds or hydrophobic interactions within the binding site. The use of linkers to explore larger chemical space can also be beneficial.
To improve selectivity , the design should focus on exploiting differences between the target and off-target proteins. This can be achieved by:
Introducing bulky or conformationally restricted groups: These can sterically hinder binding to the active sites of off-target proteins which may have smaller or differently shaped binding pockets.
Modulating the electronic properties: Fine-tuning the pKa of the pyridine nitrogen or the amino group to favor interactions in the specific microenvironment of the target's active site.
Emerging Research Applications and Future Perspectives for 3 Pyridin 3 Yl 1,2,4 Oxadiazol 5 Amine
Development as Chemical Probes for Cellular and Molecular Biology
The development of small molecules as probes for monitoring biological processes is a cornerstone of modern chemical biology. While direct research on 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine as a probe is in its nascent stages, the foundational components of the molecule suggest significant potential. Related compounds containing a pyridinyl-oxadiazole scaffold have been successfully developed as responsive tools for biomedical applications. nih.gov
For instance, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton was designed to be a pH-responsive sensor. nih.govnih.gov This molecule exhibits a clear colorimetric and fluorescent response in slightly acidic conditions, making it suitable for monitoring pH changes in cellular environments. nih.govnih.gov The pyridyl nitrogen atom in such structures is often responsible for the pH-sensing mechanism. Given that this compound also possesses a pyridin-3-yl moiety, it is plausible that it could be engineered into a similar pH probe. The aromatic system of the oxadiazole and pyridine (B92270) rings provides a platform for fluorescence, which could be modulated by protonation of the pyridine nitrogen. nih.govmdpi.com Future research could focus on modifying the amine group to enhance water solubility and fine-tune its photophysical properties for applications in live-cell imaging and as a theranostic tool that combines sensing with a therapeutic action. nih.gov
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The structure of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.govuni.lu The 1,2,4-oxadiazole (B8745197) ring is a stable heterocyclic core that is present in numerous biologically active compounds. researchgate.net The primary amine at the 5-position serves as a key functional handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents.
| Reaction Type | Reagent/Conditions | Resulting Functional Group/Structure | Potential Application |
|---|---|---|---|
| Acylation | Acid Chlorides (R-COCl) / Base | Amide | Creation of new bioactive amides for SAR studies. nih.gov |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) / Base | Sulfonamide | Introduction of groups to improve solubility or target specific enzymes. nih.gov |
| Amide Coupling | Carboxylic Acids (R-COOH) / Coupling Agents (e.g., EDCI) | Amide | Formation of peptide-like structures or linking to other pharmacophores. acs.org |
| Buchwald-Hartwig Cross-Coupling | Aryl Halides / Palladium Catalyst | N-Aryl Amine | Synthesis of N-aryl derivatives with extended conjugation or specific steric bulk. nih.gov |
Potential in Materials Science and Supramolecular Assemblies
The application of heterocyclic compounds in materials science is a rapidly expanding field, and molecules like this compound possess features that are highly desirable for creating advanced materials. The 1,2,4-oxadiazole heterocycle has been identified as a useful core for developing luminescent liquid crystals. nih.gov Furthermore, the high nitrogen content and thermal stability of oxadiazole rings make them building blocks for energetic materials. researchgate.netosti.gov
The pyridine nitrogen in this compound provides a coordination site for metal ions, opening up the possibility of forming metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as sensors. Additionally, the amine group and the nitrogen atoms within the rings are capable of forming strong hydrogen bonds. nih.gov This allows for the programmed self-assembly of molecules into well-defined supramolecular structures, such as one-dimensional chains or two-dimensional networks. nih.govresearchgate.net By carefully selecting co-formers or modifying the peripheral groups, it may be possible to create novel materials with tailored optical, electronic, or thermal properties.
Current Challenges and Future Opportunities in Pre-clinical Research
While the 1,2,4-oxadiazole scaffold is prevalent in medicinal chemistry, the path from a promising hit compound to a preclinical candidate is fraught with challenges. For a molecule like this compound, these challenges would likely involve optimizing its drug-like properties. Medicinal chemistry campaigns involving similar heterocyclic cores often encounter steep structure-activity relationships (SAR), where small structural changes lead to dramatic shifts in potency or other properties. nih.gov
A key challenge is achieving a balance between target potency, selectivity against related proteins (e.g., other kinases or receptors), and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov For instance, high clearance or poor CNS exposure can limit the therapeutic utility of a compound. nih.gov Future opportunities lie in systematically exploring the SAR of this chemotype. By creating and testing a library of derivatives, researchers can identify which parts of the molecule are critical for activity and which can be modified to improve pharmacokinetic parameters. nih.gov Studies have shown that for related N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, merging the best pharmacophoric features from different parts of the molecule can lead to a more than 200-fold improvement in potency. nih.gov This highlights the opportunity to evolve this compound into a highly potent and specific therapeutic lead.
| Area | Challenge | Future Opportunity |
|---|---|---|
| Potency & Selectivity | Achieving high potency for the intended target while avoiding off-target effects. nih.gov | Systematic SAR exploration to identify key pharmacophoric elements and optimize interactions with the target. nih.gov |
| Pharmacokinetics (DMPK) | Overcoming issues like high metabolic clearance, poor solubility, or low bioavailability. nih.gov | Modifying non-critical parts of the molecule to block metabolic "soft spots" or improve physicochemical properties. nih.gov |
| CNS Exposure | For neurological targets, overcoming the blood-brain barrier can be difficult. nih.gov | Fine-tuning lipophilicity and reducing P-glycoprotein efflux to enhance brain penetration. nih.gov |
| Synthesis Scalability | Developing a synthetic route that is efficient and cost-effective for larger scale production. | Optimizing reaction conditions and exploring alternative synthetic pathways. frontiersin.org |
Identification of Unexplored Biological Pathways and Therapeutic Avenues
The 1,2,4-oxadiazole moiety is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of biological activities. researchgate.net Derivatives have been investigated as antibacterial, anticancer, anti-inflammatory, and antifungal agents. researchgate.netnih.govresearchgate.net Specifically, N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines have been identified as potential therapeutic agents for prostate cancer. nih.gov Other research has pointed to substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricides for treating filarial infections. acs.org
Given this broad bioactivity, this compound represents a template for discovering new therapeutic agents. Its specific combination of a pyridyl group and a 5-amino-1,2,4-oxadiazole (B13162853) core has not been exhaustively studied, suggesting that it may interact with novel or underexplored biological targets. The pyridine ring is a common feature in drugs targeting the central nervous system, and its inclusion could guide the molecule toward neurological targets. nih.gov Future research should involve broad biological screening of the compound and its derivatives to identify novel activities. For example, its potential as a kinase inhibitor, an inhibitor of enzymes like p38 MAPK, mdpi.com or as a modulator of EGFR rsc.org could be investigated. Elucidating the specific cellular mechanism of action for any identified activity will be crucial for developing it into a future therapeutic. nih.gov
Q & A
Q. What are the established synthetic routes for 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine, and how can its purity be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of pyridine-3-carboxamidoxime with a nitrile precursor under alkaline conditions. For example, amidoximes react with carboxylic acid derivatives (e.g., activated esters or chlorides) to form the oxadiazole core . Optimization includes controlling reaction temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated using HPLC (>95%) and melting point analysis .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C-NMR : The pyridinyl protons appear as doublets (δ 8.5–9.0 ppm), while the oxadiazole amine proton resonates near δ 6.5 ppm. Carbon signals for the oxadiazole ring are typically δ 160–170 ppm .
- IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm the oxadiazole-amine moiety .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, e.g., N–O (1.36 Å) and C–N (1.29 Å) in the oxadiazole ring .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC50 determination).
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Adjust torsional angles for pyridinyl-oxadiazole dihedral discrepancies .
- Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., hydrogen bonds) using CrystalExplorer .
Q. What strategies improve the solubility and bioavailability of this compound without altering its core structure?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) .
- Co-crystallization : Use succinic acid or cyclodextrins to enhance aqueous solubility .
- Lipid-based Formulations : Nanoemulsions or liposomes for controlled release .
Q. How does substitution at the oxadiazole-5-amine position affect structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Electron-Withdrawing Groups : Nitro or halogen substituents increase electrophilicity, enhancing kinase inhibition .
- Hydrophobic Moieties : Alkyl chains (e.g., methyl or ethyl) improve membrane permeability but may reduce solubility .
- Bioisosteric Replacement : Replace pyridinyl with quinoline to modulate π-π stacking in target binding .
Q. What computational tools predict the binding affinity of this compound to macromolecular targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for stability assessment (20–50 ns trajectories) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines or enzyme batches) .
- Off-Target Screening : Use proteome-wide microarrays to identify unintended interactions .
Q. What analytical methods resolve inconsistencies in NMR and mass spectrometry data for derivatives?
- Methodological Answer :
- High-Resolution MS : Confirm molecular ions (e.g., [M+H]+) with <2 ppm error .
- 2D NMR (HSQC/HMBC) : Assign ambiguous signals, e.g., distinguishing oxadiazole C-2 from pyridinyl C-4 .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
